molecular formula C21H19ClN6O2 B2413491 2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-ethylphenyl)acetamide CAS No. 847383-72-6

2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-ethylphenyl)acetamide

Cat. No. B2413491
CAS RN: 847383-72-6
M. Wt: 422.87
InChI Key: ZRBIQFGXRVCVJW-UHFFFAOYSA-N
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Description

The compound is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine scaffold . It has a molecular formula of C23H23ClN6O4, an average mass of 482.919 Da, and a mono-isotopic mass of 482.146942 Da .


Synthesis Analysis

The [1,2,3]triazolo[4,5-d]pyrimidine scaffold can be used as a template for designing new LSD1 inhibitors . The synthesis of such compounds involves a three-step reaction sequence. An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine .


Molecular Structure Analysis

The molecular structure of the compound is based on the [1,2,3]triazolo[4,5-d]pyrimidine scaffold . The structure of the compound was established based on spectral data, elemental analyses, and alternative synthetic routes .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a three-step reaction sequence. This involves an atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) .

Future Directions

The [1,2,3]triazolo[4,5-d]pyrimidine scaffold, which this compound is a derivative of, can be used as a template for designing new LSD1 inhibitors . This suggests potential future directions in the development of new therapeutic agents.

properties

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-ethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN6O2/c1-2-14-5-9-17(10-6-14)24-18(29)12-27-13-23-20-19(21(27)30)25-26-28(20)11-15-3-7-16(22)8-4-15/h3-10,13H,2,11-12H2,1H3,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBIQFGXRVCVJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-ethylphenyl)acetamide

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